
2-cyclobutyl-2-phenylethan-1-ol
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Overview
Description
2-Cyclobutyl-2-phenylethan-1-ol is an organic compound with the molecular formula C12H16O It is characterized by a cyclobutyl group and a phenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-2-phenylethan-1-ol typically involves the reaction of cyclobutylmethyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclobutyl phenyl ketone, cyclobutyl phenyl carboxylic acid
Reduction: 2-Cyclobutyl-2-phenylethane
Substitution: 2-Cyclobutyl-2-phenylethyl chloride, 2-Cyclobutyl-2-phenylethyl bromide
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-phenylethan-1-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutyl-2-phenylethylamine: Similar structure but with an amine group instead of a hydroxyl group.
2-Cyclobutyl-2-phenylethyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
2-Cyclobutyl-2-phenylethyl bromide: Similar structure but with a bromide group instead of a hydroxyl group.
Uniqueness
2-Cyclobutyl-2-phenylethan-1-ol is unique due to the presence of both a cyclobutyl and a phenyl group attached to an ethan-1-ol backbone. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Cyclobutyl-2-phenylethan-1-ol, a compound with the molecular formula C12H16O, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound features a cyclobutyl group and a phenyl group attached to a central carbon atom, which contributes to its unique properties. The compound is structurally related to other phenolic compounds and may exhibit distinct interactions with biological targets due to its specific conformation.
The biological activity of this compound is hypothesized to involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been studied for its potential interaction with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer signaling pathways .
- Influence on Cellular Processes : By altering biochemical pathways through receptor modulation, this compound can affect cellular processes such as growth, survival, and metabolism .
Anticancer Activity
Research indicates that compounds structurally similar to this compound may exhibit anticancer properties. For example, studies exploring inhibitors of PI3K have highlighted the importance of selective inhibition in cancer therapy . The structural attributes of this compound could enhance its efficacy against tumor cells by selectively targeting these pathways.
Neuroprotective Effects
There is emerging evidence that compounds in this class may possess neuroprotective properties. For instance, certain derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
2-cyclobutyl-2-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFUWLHTMATRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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